

# An In-depth Technical Guide to 5-Bromo-2-iodo-M-xylene

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## Compound of Interest

Compound Name: 5-Bromo-2-iodo-M-xylene

Cat. No.: B1273149

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## Introduction

**5-Bromo-2-iodo-m-xylene**, also known by its IUPAC name 5-bromo-2-iodo-1,3-dimethylbenzene, is a halogenated aromatic compound.<sup>[1][2]</sup> Its structure features a benzene ring substituted with a bromine atom, an iodine atom, and two methyl groups. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceutical compounds and complex organic molecules.<sup>[3]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, and safety information, tailored for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

The physical and chemical properties of **5-Bromo-2-iodo-m-xylene** are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 1: Compound Identification

Identifier	Value
CAS Number	206559-43-5[1][2][4][5][6]
Molecular Formula	C8H8BrI[1][2][4][5][6]
Molecular Weight	310.96 g/mol [1][2][4][6]
IUPAC Name	5-bromo-2-iodo-1,3-dimethylbenzene[1]
Synonyms	5-Bromo-2-iodo-1,3-xylene, 5-Bromo-1,3-dimethyl-2-iodobenzene[2]
InChI	InChI=1S/C8H8BrI/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3[1]
InChIKey	BSIRLLZFIVAHER-UHFFFAOYSA-N[1]
SMILES	CC1=CC(=CC(=C1I)C)Br[1]

Table 2: Physical Properties

Property	Value
Appearance	Off-white to light yellow solid or colorless liquid[6]
Melting Point	42 °C[4][6][7]
Boiling Point	282 °C[4][6][7]
Density	1.940 g/cm <sup>3</sup> (at 25 °C)[4][6]
Flash Point	125 °C[4][7]
Refractive Index	1.623[7]
Vapor Pressure	0.00573 mmHg at 25°C[7]
Solubility	Sparingly soluble in water[5]

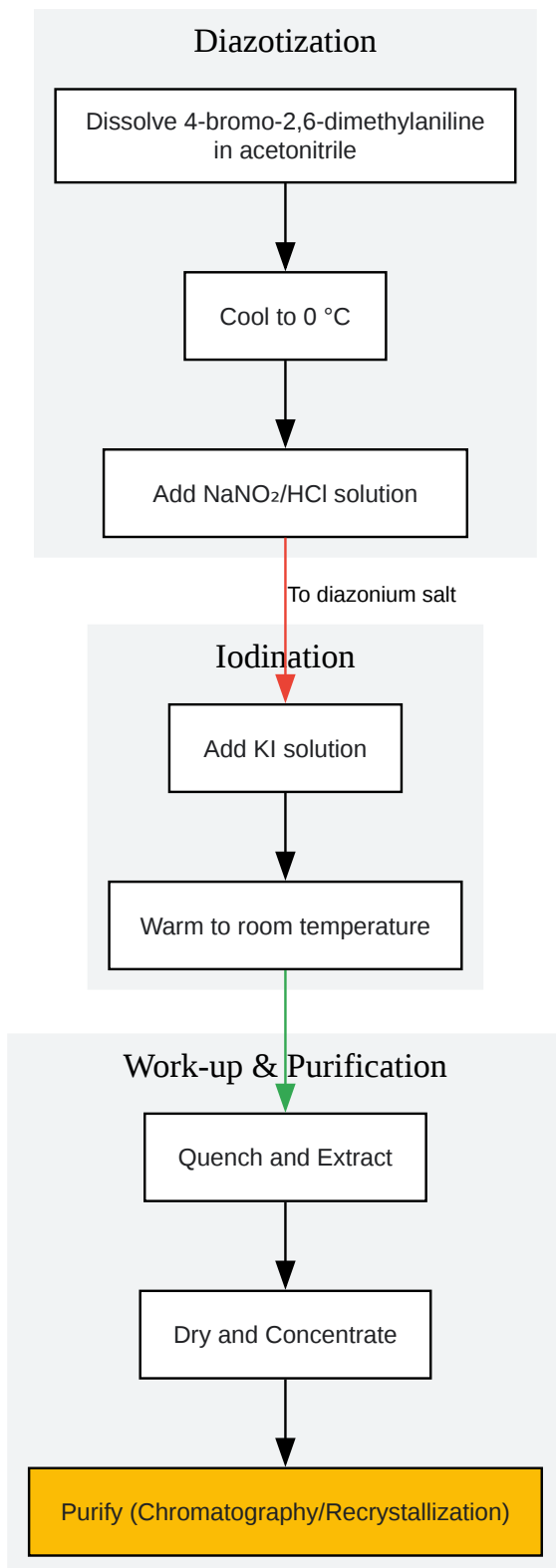
Table 3: Spectroscopic Data

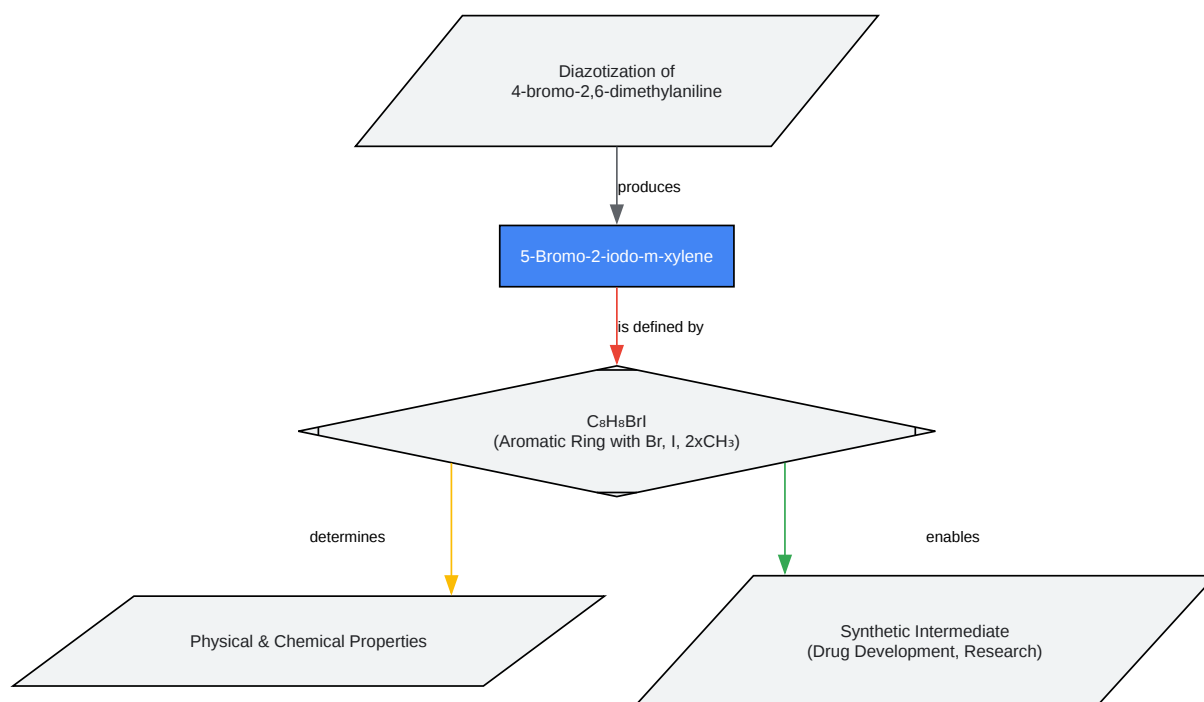
Technique	Data
$^1\text{H}$ NMR	Spectrum available[8]
$^{13}\text{C}$ NMR	Spectrum available
Mass Spectrometry	Spectrum available
IR Spectroscopy	Spectrum available

## Synthesis and Reactivity

**5-Bromo-2-iodo-m-xylene** is primarily synthesized through a diazotization reaction of 4-bromo-2,6-dimethylaniline.[4][7] This method involves the conversion of the primary aromatic amine to a diazonium salt, which is then substituted by iodine. The presence of both bromine and iodine atoms provides two distinct reactive sites for further functionalization, making it a versatile building block in organic chemistry. The iodine atom can readily participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, while the bromine atom offers a different reactivity profile for sequential modifications.

The methyl groups on the xylene ring influence the reactivity of the aromatic core through their electron-donating inductive effects.[9] This can affect the rates and regioselectivity of subsequent electrophilic aromatic substitution reactions.





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